molecular formula C17H16N4O B7130120 N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide

N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide

Cat. No.: B7130120
M. Wt: 292.33 g/mol
InChI Key: NCRGGCMCDSIRAZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to an isoquinoline carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-21(2)16-14(8-5-10-19-16)20-17(22)15-13-7-4-3-6-12(13)9-11-18-15/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRGGCMCDSIRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions. This environmentally friendly technique allows for the high-yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide is unique due to its combination of a dimethylamino group, pyridine ring, and isoquinoline carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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